molecular formula C9H14N2O2S B189676 Ethyl 2-amino-4-isopropylthiazole-5-carboxylate CAS No. 72850-76-1

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

Cat. No. B189676
CAS RN: 72850-76-1
M. Wt: 214.29 g/mol
InChI Key: SAYUBFVIKXSBTI-UHFFFAOYSA-N
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Patent
US04308391

Procedure details

Utilizing the procedure of Example 1, a mixture of 1.97 g (0.01 mol) of ethyl 2-chloro-4-methyl-pentanoate, 0.76 g (0.01 mol) of thiourea and 30 ml of ethanol was held at reflux for 18 hours. Ethanol was removed under reduced pressure. The residue was crystallized from hexane. The solid precipitates were dissolved in ether. The ether solution was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from benzene-ether to give 0.85 g (39.6%) of ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate, m.p. 173°-176° C.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:8][CH:9]([CH3:11])[CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C>[NH2:15][C:13]1[S:14][C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[C:8]([CH:9]([CH3:11])[CH3:10])[N:12]=1

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
ClC(C(=O)OCC)CC(C)C
Name
Quantity
0.76 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane
CUSTOM
Type
CUSTOM
Details
The solid precipitates
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in ether
WASH
Type
WASH
Details
The ether solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from benzene-ether

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 39.6%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.